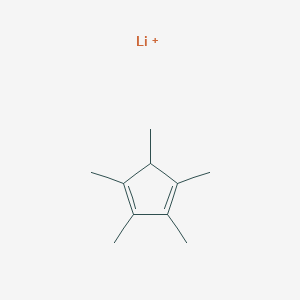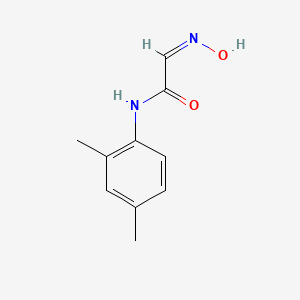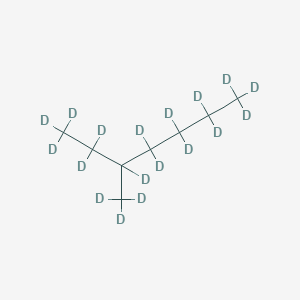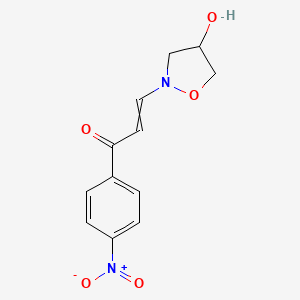
Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium pentamethylcyclopentadienide typically involves the reaction of pentamethylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .
Industrial Production Methods
Industrial production of lithium pentamethylcyclopentadienide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in specialized facilities equipped to handle highly reactive organolithium reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in a molecule.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new compounds.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used with lithium pentamethylcyclopentadienide include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions involving lithium pentamethylcyclopentadienide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the pentamethylcyclopentadienyl group has replaced another group in the molecule .
Applications De Recherche Scientifique
Lithium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lithium pentamethylcyclopentadienide involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex structures. The molecular targets and pathways involved depend on the specific reaction and the other reagents present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium pentamethylcyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium pentamethylcyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium cyclopentadienide: Similar but without the methyl groups on the cyclopentadienyl ring.
Uniqueness
Lithium pentamethylcyclopentadienide is unique due to its high reactivity and the presence of five methyl groups on the cyclopentadienyl ring, which increases its steric bulk and influences its reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C10H16Li+ |
|---|---|
Poids moléculaire |
143.2 g/mol |
Nom IUPAC |
lithium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.Li/c1-6-7(2)9(4)10(5)8(6)3;/h6H,1-5H3;/q;+1 |
Clé InChI |
JHGIHSGCHQIXEX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1C(=C(C(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)

![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
